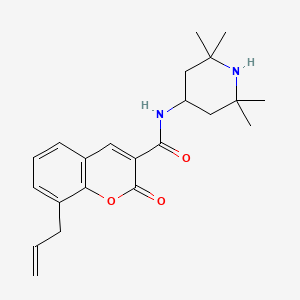![molecular formula C14H19NO4 B11511775 3-(Furan-2-ylmethyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11511775.png)
3-(Furan-2-ylmethyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[45]DECAN-2-ONE is a complex organic compound featuring a furan ring, a spirocyclic structure, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which starts with 2-bromo-5-nitro furan and involves phenyl boronic acids under microwave irradiation in the presence of Pd(PPh₃)₄/K₂CO₃ . This method allows for the efficient formation of the furan ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the spirocyclic moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce various spirocyclic alcohols.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furan-2-carboxylic acid share the furan ring structure and exhibit similar reactivity.
Spirocyclic Compounds: Other spirocyclic compounds with different functional groups can be compared in terms of their chemical behavior and applications.
Uniqueness
What sets 3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE apart is its combination of a furan ring with a spirocyclic structure, providing a unique set of chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H19NO4/c1-13(17)14(7-3-2-4-8-14)19-12(16)15(13)10-11-6-5-9-18-11/h5-6,9,17H,2-4,7-8,10H2,1H3 |
InChI Key |
XPDIMKBFNVACIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CC3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B11511701.png)
![Ethyl 2-carbamoyl-3-(4-nitrophenyl)-2-[(4-nitrophenyl)methyl]propanoate](/img/structure/B11511707.png)
![8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511713.png)
![4-[2-({1-[2-(3,4-Diethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B11511721.png)
![N-(3-methylphenyl)-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11511724.png)
![3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11511727.png)
![Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B11511728.png)

![5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium](/img/structure/B11511740.png)
![3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11511749.png)
![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-phenylethanaminium](/img/structure/B11511762.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B11511767.png)
![Benzenesulfonamide, N-[1-(4-hydroxy-5-isopropyl-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11511779.png)
